

(S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Phenylglycine methyl ester hydrochloride

Cat. No.: B554969

[Get Quote](#)

An In-depth Technical Guide to **(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride**

CAS Number: 15028-39-4

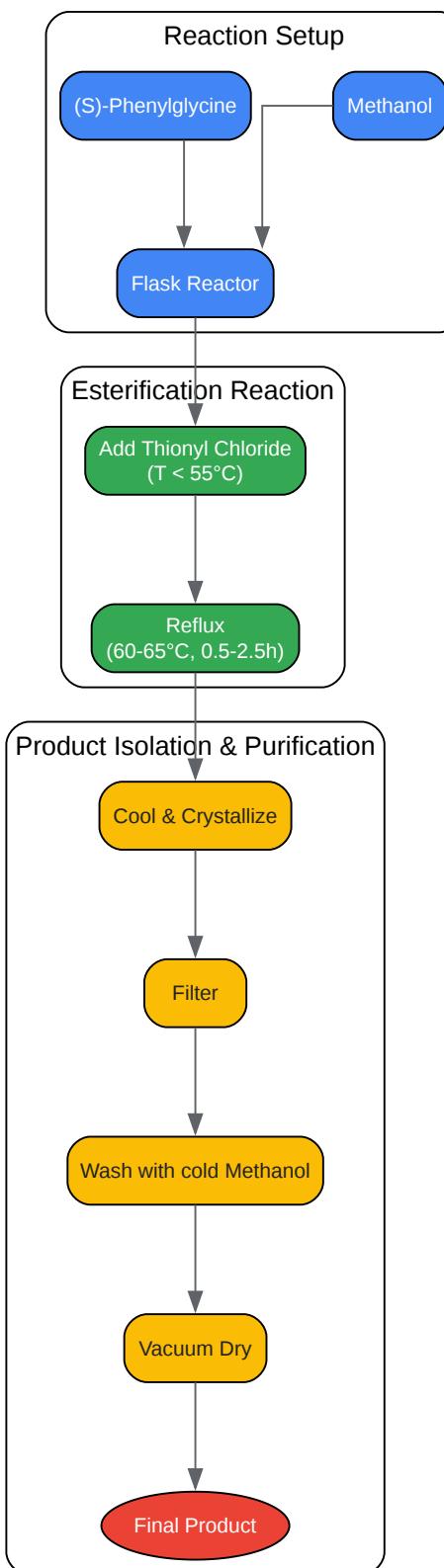
This technical guide provides a comprehensive overview of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride**, a pivotal chiral building block for researchers, scientists, and professionals in drug development and peptide synthesis. The document details its chemical properties, synthesis protocols, and key applications, presenting data in a clear, structured format.

Physicochemical Properties

(S)-(+)-2-Phenylglycine methyl ester hydrochloride is a white to off-white solid material.^[1] ^[2] It is the hydrochloride salt of the methyl ester of (S)-Phenylglycine, making it more soluble and stable for use as an intermediate in various chemical syntheses.^[1] Its key properties are summarized below.

Property	Value	Source(s)
CAS Number	15028-39-4	[1] [3] [4]
Molecular Formula	C ₉ H ₁₁ NO ₂ ·HCl	[1] [3] [4]
Linear Formula	C ₆ H ₅ CH(NH ₂)CO ₂ CH ₃ ·HCl	[3]
Molecular Weight	201.65 g/mol	[2] [4]
Appearance	White to off-white powder or solid	[1] [2]
Melting Point	~187-200 °C (with decomposition)	[1] [3]
Purity	≥95% to ≥99% (depending on grade)	[1] [2]
Optical Rotation	[α]D +120° to +142.8° (c=1 in H ₂ O or MeOH)	[1] [3]
MDL Number	MFCD00077158	[1]
PubChem ID	2827638	[1]

Synthesis and Experimental Protocols


The primary method for synthesizing amino acid methyl ester hydrochlorides is the direct esterification of the corresponding amino acid. The most common industrial methods involve using methanol as both the solvent and reagent, with an acid catalyst or a chlorinating agent.

General Synthesis via Thionyl Chloride Method

This protocol is adapted from established procedures for the synthesis of phenylglycine methyl ester hydrochloride enantiomers.[\[5\]](#)[\[6\]](#)[\[7\]](#) It involves the reaction of (S)-2-Phenylglycine with thionyl chloride in methanol.

Experimental Protocol:

- Reaction Setup: In a four-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (S)-2-Phenylglycine and methanol (e.g., a mass ratio of 1:4 to 1:5, Phenylglycine to methanol).[5][6]
- Reagent Addition: Stir the suspension until it is uniform. Slowly add thionyl chloride dropwise via a constant pressure dropping funnel. The reaction is exothermic; maintain the internal temperature below 55°C during the addition.[5][6]
- Reaction: After the addition is complete, heat the mixture to reflux (typically 60-65°C) and maintain for 0.5 to 2.5 hours until the reaction is complete (monitored by TLC or HPLC).[5][6]
- Work-up and Isolation: After the reaction, cool the mixture. The product can be isolated by vacuum distillation to remove excess methanol, followed by temperature-controlled cooling crystallization.[5][6]
- Purification: The resulting crystals are filtered, washed with a small amount of cold methanol, and dried under a vacuum to yield the final **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** product.[5][6]

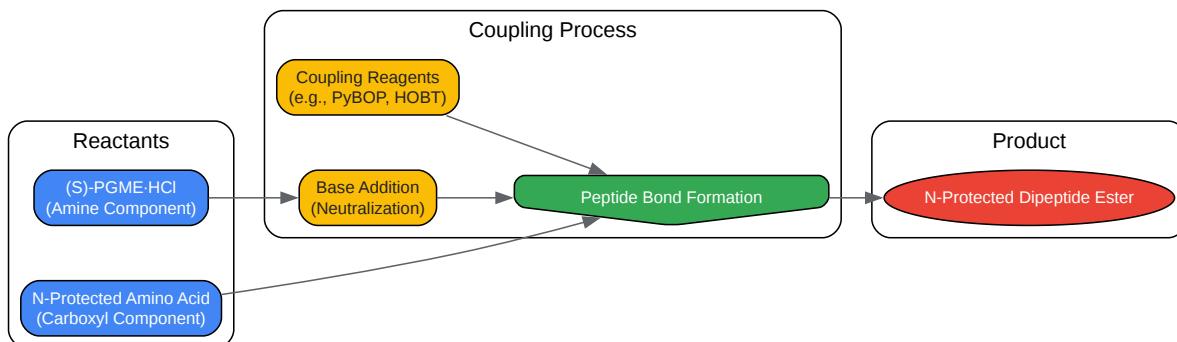
[Click to download full resolution via product page](#)

Workflow for Synthesis of **(S)-(+)-2-Phenylglycine Methyl Ester Hydrochloride**.

Applications in Drug Development

As a chiral intermediate, **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** is a valuable component in the asymmetric synthesis of complex, enantiomerically pure compounds.[\[1\]](#)[\[8\]](#) Its primary applications are in pharmaceutical and peptide synthesis.

Chiral Intermediate in Pharmaceutical Synthesis


The compound serves as a crucial building block for incorporating the phenylglycine moiety into larger, biologically active molecules. This is critical in medicinal chemistry, where the specific stereochemistry of a drug is often essential for its efficacy and safety.[\[1\]](#)[\[8\]](#)

Reagent in Peptide Synthesis

The compound is widely used in both solid-phase and solution-phase peptide synthesis to create complex peptides with specific biological functions.[\[1\]](#)[\[9\]](#) The hydrochloride salt protects the amine group, which is deprotected *in situ* during the coupling reaction.

General Experimental Protocol for Peptide Coupling:

- Amine Deprotection: The N-terminal protected amino acid or peptide chain (Peptide-AA1-NH-Protect) is deprotected to expose the free amine.
- Carboxyl Activation: In a separate vessel, the carboxylic acid of the incoming protected amino acid (e.g., Fmoc-AA2-OH) is activated using a coupling reagent (e.g., PyBOP, HOBT).
- Coupling: The free amine of **(S)-(+)-2-Phenylglycine methyl ester hydrochloride** (after neutralization of the HCl salt with a non-nucleophilic base like N-methylmorpholine or triethylamine) is reacted with the activated carboxyl group of the incoming amino acid to form a new peptide bond.[\[10\]](#)[\[11\]](#)
- Work-up: The reaction mixture is worked up to remove byproducts and unreacted reagents, yielding the protected dipeptide ester. The cycle can be repeated to elongate the peptide chain.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (S)-(+)-2-Phenylglycine methyl ester hydrochloride [cymitquimica.com]
- 3. (S)-(+)-2-Phenylglycine methyl ester 97 15028-39-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN104829478B - A kind of preparation technology of D-phenylglycine methyl ester hydrochloride crystal - Google Patents [patents.google.com]
- 7. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]
- 8. nbino.com [nbino.com]

- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [(S)-(+)-2-Phenylglycine methyl ester hydrochloride CAS number]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b554969#s-2-phenylglycine-methyl-ester-hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com